Cas no 79476-07-6 (3-Iodoquinoline)
3-Iodoquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-Iodoquinoline
- Quinoline, 3-iodo-
- 3-iodoindole
- 3-iodo-quinoline
- 3-Jod-chinolin
- Quinoline,3-iodo
- 3-Iodoquinoline (ACI)
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- MDL: MFCD11656390
- Inchi: 1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
- InChI Key: NDQXBRCPYKGVED-UHFFFAOYSA-N
- SMILES: IC1C=C2C(C=CC=C2)=NC=1
Computed Properties
- Exact Mass: 254.95400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 12.89000
- LogP: 2.83940
3-Iodoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000749-1g |
3-Iodoquinoline |
79476-07-6 | 98% | 1g |
$973.63 | 2023-09-01 | |
| Alichem | A189000749-5g |
3-Iodoquinoline |
79476-07-6 | 98% | 5g |
$3030.59 | 2023-09-01 | |
| Alichem | A189000749-10g |
3-Iodoquinoline |
79476-07-6 | 98% | 10g |
$4363.97 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46845-5g |
3-Iodoquinoline |
79476-07-6 | 95% | 5g |
¥2080.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46845-250mg |
3-Iodoquinoline |
79476-07-6 | 95% | 250mg |
¥268.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46845-1g |
3-Iodoquinoline |
79476-07-6 | 95% | 1g |
¥674.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46845-100mg |
3-Iodoquinoline |
79476-07-6 | 95% | 100mg |
¥178.0 | 2023-09-05 | |
| Chemenu | CM126052-1g |
3-iodoquinoline |
79476-07-6 | 95% | 1g |
$234 | 2021-08-05 | |
| Chemenu | CM126052-5g |
3-iodoquinoline |
79476-07-6 | 95% | 5g |
$701 | 2021-08-05 | |
| Chemenu | CM126052-10g |
3-iodoquinoline |
79476-07-6 | 95% | 10g |
$1169 | 2021-08-05 |
3-Iodoquinoline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 6
1.2 Reagents: Water
Production Method 7
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 13
Production Method 14
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Production Method 15
Production Method 16
1.2 Reagents: Isoamyl nitrite Solvents: Acetone ; -8 °C; 1 h, -8 °C → 10 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 10 °C; 2 h, 10 °C
3-Iodoquinoline Raw materials
3-Iodoquinoline Preparation Products
3-Iodoquinoline Suppliers
3-Iodoquinoline Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-Iodoquinoline
3-Iodoquinoline: A Comprehensive Overview
3-Iodoquinoline (CAS No. 79476-07-6) is a heterocyclic organic compound that belongs to the quinoline family. Quinolines are a class of aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution of an iodine atom at the 3-position of the quinoline ring gives rise to 3-Iodoquinoline, which has unique chemical and physical properties that make it valuable in various scientific and industrial applications.
The molecular formula of 3-Iodoquinoline is C9H6IN, and its molecular weight is approximately 251.14 g/mol. The compound is characterized by its deep yellow crystalline solid form, which is stable under normal conditions. Its solubility in common solvents such as water, ethanol, and methanol is relatively low, but it exhibits better solubility in organic solvents like dichloromethane and chloroform. This property makes it suitable for use in organic synthesis reactions where precise control over solubility is required.
3-Iodoquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. Recent research has focused on its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-cancer and anti-inflammatory properties. For instance, studies have shown that derivatives of 3-Iodoquinoline can inhibit the activity of certain enzymes involved in cancer cell proliferation, making them promising candidates for drug development.
In addition to its medicinal applications, 3-Iodoquinoline has also found utility in materials science. The compound serves as a building block for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have highlighted the importance of 3-Iodoquinoline in creating highly porous and stable frameworks that can be tailored for specific functions.
The synthesis of 3-Iodoquinoline typically involves multi-step processes that require precise control over reaction conditions. One common method involves the iodination of quinoline using iodine monochloride (ICl) or other iodinating agents under specific conditions. The reaction often requires the use of catalysts or directing groups to ensure regioselectivity, which is critical for obtaining the desired product with high purity.
Despite its numerous applications, the handling and storage of 3-Iodoquinoline require careful consideration due to its sensitivity to light and moisture. Proper storage conditions, such as keeping the compound in an air-tight container under inert atmosphere, are essential to maintain its stability and prevent degradation. Furthermore, safety precautions must be followed during synthesis and handling to minimize exposure risks.
Recent studies have also explored the environmental impact of 3-Iodoquinoline and its derivatives. Researchers have investigated their biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that the use of 3-Iodoquinoline aligns with environmental sustainability goals and regulatory requirements.
In conclusion, 3-Iodoquinoline (CAS No. 79476-07-6) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across multiple disciplines. As ongoing research continues to uncover new applications and insights into this compound, its role in scientific advancements is likely to grow even further.
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